molecular formula C13H15NO3S B091736 Morpholine, S,S-dioxide CAS No. 16958-11-5

Morpholine, S,S-dioxide

Cat. No.: B091736
CAS No.: 16958-11-5
M. Wt: 265.33 g/mol
InChI Key: MMOKULXFFZJXIR-PKNBQFBNSA-N
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Description

Morpholine, S,S-dioxide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The morpholine group attached to the benzothiophene core imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, S,S-dioxide typically involves the condensation of a benzothiophene derivative with morpholine under specific reaction conditions. One common method involves the reaction of 3-formylbenzothiophene 1,1-dioxide with morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, S,S-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Morpholine, S,S-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Morpholine, S,S-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A compound with a morpholine group and similar structural features.

    2,4,6-Tri-substituted-1,3,5-triazines: Compounds with heterocyclic structures and diverse biological activities.

Uniqueness

Morpholine, S,S-dioxide is unique due to its specific combination of a benzothiophene core and a morpholine group. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

16958-11-5

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+

InChI Key

MMOKULXFFZJXIR-PKNBQFBNSA-N

SMILES

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23

Isomeric SMILES

C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23

Canonical SMILES

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23

Synonyms

2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide

Origin of Product

United States

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